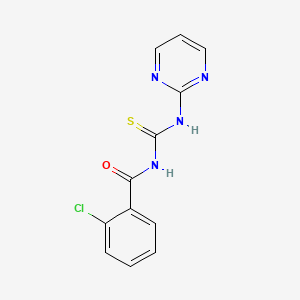

2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Descripción general

Descripción

“2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .

Synthesis Analysis

The synthesis of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involves a solution of 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm 3) being added dropwise to a suspension of KSCN (0.01 mol) in acetone (30 cm 3) .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” was characterized by elemental analysis, FTIR and 1 H-NMR techniques . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis

The chemical reactions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involve its transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) . The thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide: is a valuable compound in the field of organic synthesis, particularly in palladium-catalyzed Hiyama cross-couplings. This process is crucial for creating C2-aryl pyrimidine derivatives, which are important in the development of pharmaceuticals and natural products. The presence of a 2-chloro pyrimidine allows for efficient coupling with organosilanes, such as trimethoxy(phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF . This method demonstrates good functional group tolerance and is significant for the synthesis of complex molecules.

Anti-Fibrosis Drug Development

The pyrimidine core of 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide has been employed in the design of anti-fibrotic drugs. Novel heterocyclic compounds containing this moiety have been synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising anti-fibrotic activities, indicating potential for the development of new therapeutic agents .

Tyrosine Kinase Inhibitors for Cancer Therapy

Halogenated pyrimidine derivatives, such as 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide , are significant in the development of tyrosine kinase inhibitors. These compounds are being studied for their potential as anticancer therapies. The incorporation of halogenated pyrimidines into the molecular structure can lead to novel compounds with prospects for clinical optimization .

Direcciones Futuras

The future directions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” and its derivatives could be further investigated for their potential biological activities.

Mecanismo De Acción

Target of Action

It is known that thiourea derivatives, which include this compound, have been found to be useful ligands for the potential determination of traces of the transition metals .

Mode of Action

It is known that thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .

Biochemical Pathways

It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .

Pharmacokinetics

It is known that thiourea derivatives have been investigated for the liquid–liquid extraction and separation of some transition metals such as cu, au, pd, and pt .

Result of Action

It is known that thiourea derivatives have been studied for their antioxidant activities .

Action Environment

It is known that thiourea derivatives have been studied for their electrochemical and thermal behavior .

Propiedades

IUPAC Name |

2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZPYJRZFRPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)